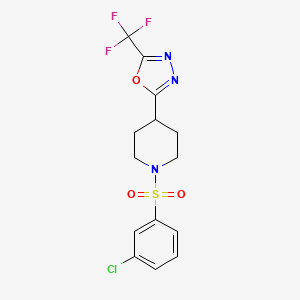

2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 1-((3-chlorophenyl)sulfonyl)piperidin-4-yl group and at the 5-position with a trifluoromethyl (-CF₃) moiety. The 3-chlorophenyl sulfonyl group contributes to electron-withdrawing effects and steric bulk, while the trifluoromethyl group enhances lipophilicity and metabolic stability . Piperidine sulfonyl derivatives are common in medicinal chemistry due to their bioactivity, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3O3S/c15-10-2-1-3-11(8-10)25(22,23)21-6-4-9(5-7-21)12-19-20-13(24-12)14(16,17)18/h1-3,8-9H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKMBIWTQIEUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of this compound can be broken down into several key components:

- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.

- Piperidine Moiety : Provides structural integrity and potential interaction sites with biological targets.

- Sulfonyl Group : Enhances solubility and bioavailability.

- Trifluoromethyl Group : Increases lipophilicity, which may improve membrane permeability.

Table 1: Structural Components

| Component | Description |

|---|---|

| Oxadiazole Ring | Five-membered heterocycle |

| Piperidine Moiety | Six-membered nitrogen-containing ring |

| Sulfonyl Group | Functional group that enhances solubility |

| Trifluoromethyl Group | Enhances lipophilicity and biological activity |

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group is believed to contribute to this activity by enhancing binding affinity to bacterial targets.

Enzyme Inhibition

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. In vitro studies revealed that several derivatives exhibited strong AChE inhibitory activity, with IC50 values indicating effective concentrations . Additionally, it demonstrated strong urease inhibition, which is relevant for treating infections caused by urease-producing bacteria.

Case Studies

- Antimicrobial Screening : A series of synthesized oxadiazole derivatives were tested for their antimicrobial effectiveness. The most active compounds showed significant inhibition against Bacillus subtilis with IC50 values ranging from 0.63 to 2.14 µM .

- Docking Studies : Molecular docking simulations indicated that the compound binds effectively to the active sites of various enzymes, suggesting a mechanism of action that involves competitive inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Binding : The compound binds to enzymes involved in neurotransmitter breakdown and bacterial metabolism, leading to inhibited function.

- Receptor Interaction : It may also interact with various receptors in the central nervous system, potentially influencing neurological pathways.

| Mechanism | Description |

|---|---|

| Enzyme Binding | Inhibition of AChE and urease |

| Receptor Interaction | Potential modulation of neurotransmitter receptors |

Comparative Analysis with Similar Compounds

When compared with other oxadiazole derivatives, this compound exhibits unique properties due to the trifluoromethyl group. Studies have shown that similar compounds lacking this group often demonstrate reduced biological activity .

Table 3: Comparison of Biological Activity

| Compound | Antibacterial Activity (IC50) | AChE Inhibition (IC50) |

|---|---|---|

| This compound | 0.63 µM | 2.14 µM |

| 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole | 1.20 µM | 5.00 µM |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-thio-1,3,4-oxadiazole | 0.85 µM | 3.00 µM |

Scientific Research Applications

Pharmacological Properties

- Antimicrobial Activity : Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole scaffold exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The incorporation of a trifluoromethyl group in the structure may enhance lipophilicity and improve membrane permeability, thus increasing antibacterial efficacy.

- Antiparasitic Potential : Recent studies have highlighted the effectiveness of oxadiazole derivatives as antiparasitic agents. Specifically, derivatives like 2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole have shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's ability to penetrate the blood-brain barrier is particularly noteworthy for treating central nervous system infections .

- Anticancer Activity : The oxadiazole core is recognized for its anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Variations in substituents on the oxadiazole ring or sulfonamide group can significantly affect potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity; enhances bioavailability |

| Chlorophenyl Sulfonamide | Improves binding affinity to target enzymes |

| Piperidine Ring | Affects pharmacokinetics; enhances CNS penetration |

Case Studies

Several case studies illustrate the applications of this compound:

- Antitubercular Activity : A study demonstrated that a structurally similar oxadiazole derivative exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Mycobacterium tuberculosis, showcasing its potential as a novel antitubercular agent .

- Broad-Spectrum Antiparasitic Agents : Another investigation identified a related compound as effective against multiple strains of Leishmania and Plasmodium, suggesting that modifications to the oxadiazole scaffold can yield broad-spectrum antiparasitic agents with low toxicity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Table 1: Substituent Comparison

Physicochemical Properties

Melting Points :

- The target compound’s melting point is unreported, but analogs with -CF₃ groups (e.g., 2-((5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetonitrile, ) exhibit melting points of 81–114°C .

- Aliphatic S-substituted derivatives () melt at 115–134°C, suggesting that bulkier substituents increase crystallinity .

Antibacterial Performance :

- Compounds with dual sulfonyl groups () show EC₅₀ values as low as 0.17 µg/mL against Xanthomonas pathogens, outperforming commercial agents like thiodiazole copper .

- Piperidine sulfonyl derivatives () demonstrate moderate to strong activity against bacterial strains like E. coli and S. aureus .

Antifungal and Anticancer Potential:

- While direct data for the target compound is unavailable, analogs with chlorophenyl groups (e.g., 2-(2,4-dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole, ) inhibit fungal growth and cancer cell lines .

Q & A

Basic: What are the recommended analytical methods for structural characterization of this compound?

Answer:

Structural characterization requires a multi-technique approach:

- Elemental analysis to confirm stoichiometry.

- ¹H-NMR to resolve proton environments, particularly for the piperidinyl, sulfonyl, and trifluoromethyl groups.

- LC-MS for mass verification and purity assessment. For example, LC-MS can detect intermediates during stepwise synthesis, as demonstrated in triazole-thiol derivative studies .

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as applied to structurally related oxadiazoline derivatives .

Basic: How can researchers optimize synthetic routes for this compound?

Answer:

Optimization strategies include:

- Stepwise functionalization : Begin with piperidine sulfonylation, followed by oxadiazole ring formation. Monitor mass changes at each step using LC-MS, as shown in analogous sulfonyl-piperidinyl-oxadiazole syntheses .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reaction rates.

- Catalysis : Employ coupling agents like EDCI/HOBt for amide bond formation in intermediate steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates intermediates .

Advanced: How should molecular docking studies be designed to evaluate this compound’s biological targets?

Answer:

- Target selection : Prioritize proteins with known sulfonamide or oxadiazole interactions (e.g., carbonic anhydrases, kinases).

- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for halogen bonds (critical for 3-chlorophenyl and trifluoromethyl motifs) .

- Validation : Cross-validate docking poses with experimental data (e.g., BSA binding studies, as in related sulfonyl-piperidine derivatives ).

- Free energy calculations : Apply MM-GBSA to predict binding affinities, accounting for hydrophobic contributions from the trifluoromethyl group .

Advanced: How can structure-activity relationship (SAR) studies be conducted for this compound?

Answer:

- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-chlorophenyl vs. 3-chlorophenyl) or oxadiazole substituents (e.g., methylthio vs. trifluoromethyl) .

- Biological assays : Test analogs against target enzymes (e.g., acetylcholinesterase for neuroactive compounds) and compare IC₅₀ values.

- Computational SAR : Use QSAR models to correlate electronic parameters (Hammett σ) of substituents with activity trends .

- Crystallographic data : Compare ligand-protein interactions of analogs, as done for pyrazole-oxime esters .

Basic: What protocols ensure purity assessment during synthesis?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥98% is achievable, as validated in phosphatase inhibitor studies .

- TLC : Monitor reactions using silica plates with ethyl acetate/hexane (1:1); visualize under UV (254 nm) or iodine staining.

- Melting point analysis : Sharp melting ranges (±2°C) indicate purity, though this is less reliable for hygroscopic compounds .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved?

Answer:

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange in the piperidinyl or sulfonyl groups.

- DFT calculations : Compare experimental ¹H/¹³C shifts with computed values (e.g., Gaussian 09 at B3LYP/6-31G* level) to assign ambiguous signals .

- Decoupling experiments : Apply NOESY or COSY to resolve overlapping proton environments in the oxadiazole ring .

Advanced: What strategies improve aqueous solubility for pharmacokinetic studies?

Answer:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the oxadiazole nitrogen.

- Co-solvents : Use cyclodextrins or PEG-400 in formulation buffers, as demonstrated for similar lipophilic pyrazoles .

- Salt formation : React the sulfonyl group with sodium bicarbonate to enhance solubility .

Advanced: How are pharmacokinetic parameters (e.g., bioavailability) predicted computationally?

Answer:

- In silico ADME : Tools like SwissADME predict logP (critical for trifluoromethyl-containing compounds) and bioavailability scores.

- PBPK modeling : Simulate tissue distribution using physicochemical properties (e.g., molecular weight 501.6 g/mol for analogs ).

- Metabolic stability : Use cytochrome P450 docking to identify potential oxidation sites (e.g., piperidinyl CH₂ groups) .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves and goggles; avoid inhalation due to potential sulfonamide sensitivity.

- Ventilation : Use fume hoods during synthesis, especially for chlorinated intermediates .

- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Advanced: How can BSA binding studies elucidate this compound’s transport mechanisms?

Answer:

- Fluorescence quenching : Titrate BSA with the compound and measure Stern-Volmer constants to assess binding affinity .

- Competitive assays : Displace site-specific probes (e.g., warfarin for Site I) to identify binding pockets.

- Molecular dynamics : Simulate BSA-compound interactions to map hydrophobic/electrostatic contributions, particularly from the trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.